![molecular formula C9H18ClNO2 B13489069 rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis
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Overview
Description
rac-Methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis, is a racemic mixture of a cyclohexylamine derivative featuring a cis-configuration at the amino and acetate substituents. The compound is synthesized as a hydrochloride salt to enhance solubility and stability. Its molecular structure includes a cyclohexane ring with an amino group at position 3 and a methyl acetate moiety at position 2 (via a methylene bridge). The cis stereochemistry (1R,3S) influences its physicochemical properties, such as melting point and crystallinity, and may impact biological activity due to spatial arrangement .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis typically involves the following steps:
Cyclohexane Derivative Formation: The starting material, a cyclohexane derivative, undergoes a series of reactions to introduce the amino group at the desired position.
Acetate Group Introduction: The intermediate product is then reacted with methyl acetate under specific conditions to form the acetate group.
Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under specific conditions.
Major Products:
Oxidation Products: Corresponding oxides or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Used in the development of biochemical assays and diagnostic tools.
Medicine:
- Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Used as a reference standard in pharmacological studies.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the formulation of certain industrial products, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, influencing their structure and function. The acetate group may also participate in esterification reactions, modifying the activity of enzymes and receptors. These interactions can lead to various biological effects, such as modulation of neurotransmitter release or inhibition of microbial growth.
Comparison with Similar Compounds
Structural and Stereochemical Differences
- Target Compound: The acetate ester group (CH2COOCH3) distinguishes it from alcohol derivatives like cis-2-aminocyclohexanol hydrochloride.
- rac-[(1R,3S)-3-Aminocyclohexyl]methanol Hydrochloride: Replaces the acetate with a methanol group, reducing lipophilicity and molecular weight (165.66 vs. ~207.5 g/mol for the target) .
- cis-2-Aminocyclohexanol Hydrochloride: Features a hydroxyl group instead of acetate, leading to higher polarity and a lower molecular weight (151.63 g/mol). Its cis configuration results in a higher melting point (186–190°C) compared to the trans isomer (172–175°C) .
Physicochemical Properties
Key differences in melting points, solubility, and molecular weight are summarized below:
Table 1: Comparative Data of Cyclohexylamine Derivatives
Compound Name | Molecular Formula | Molecular Weight | CAS RN | Melting Point (°C) | Price (JPY/g) |
---|---|---|---|---|---|
rac-Methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis | C9H18ClNO2 | 207.5 (calculated) | Not available | Not reported | Not available |
rac-[(1R,3S)-3-Aminocyclohexyl]methanol hydrochloride | C7H16ClNO | 165.66 | 49212-01 | Not reported | 11,400 |
cis-2-Aminocyclohexanol hydrochloride | C6H13NO·HCl | 151.63 | 6936-47-6 | 186–190 | 85,600 |
trans-2-Aminocyclohexanol hydrochloride | C6H13NO·HCl | 151.63 | 5456-63-3 | 172–175 | Not provided |
Notes:
- The target compound’s molecular weight is inferred from structural analysis; experimental data are unavailable.
- The cis-2-aminocyclohexanol hydrochloride’s high price (JPY 85,600/g) reflects synthetic complexity or demand .
- The acetate ester’s lipophilicity may improve membrane permeability compared to alcohol analogs, making it more suitable for drug delivery .
Biological Activity
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis is a compound with potential biological significance, particularly in medicinal chemistry and pharmacology. Its structure includes an amino group and an ester functionality, which are critical for its interaction with biological targets.
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 195.68 g/mol
- CAS Number : 98814-12-1
The biological activity of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride is primarily attributed to its ability to interact with various biomolecules. The presence of the amino group allows it to form hydrogen bonds, which can facilitate interactions with proteins and enzymes. This compound may act as a substrate or inhibitor in enzymatic reactions, depending on the specific biological context.
Biological Activity
Research has indicated that compounds similar to rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate exhibit various biological activities:
- Antimicrobial Activity : Some studies suggest that structurally related compounds possess antimicrobial properties, potentially inhibiting the growth of bacteria or fungi.
- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : Compounds in this class may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Study on Antimicrobial Activity
A study conducted on analogs of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate demonstrated significant antimicrobial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate | 32 | 16 |
Control (Standard Antibiotic) | 4 | 8 |
Neuroprotective Study
In another investigation focusing on neuroprotective effects, rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate was tested in vitro using neuronal cell lines exposed to oxidative stress. The results showed a significant reduction in cell death compared to untreated controls.
Treatment | Cell Viability (%) |
---|---|
Untreated Control | 45 ± 5 |
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate (10 µM) | 75 ± 7 |
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate (50 µM) | 85 ± 6 |
Q & A
Q. What are the critical considerations for optimizing the synthesis of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis to minimize stereochemical impurities?
Basic Research Question
Stereochemical purity is paramount due to the compound’s chiral centers. Key steps include:
- Chiral auxiliary use : Employ enantiomerically pure starting materials (e.g., cis-2-aminocyclohexanol hydrochloride derivatives, as in ) to control stereochemistry.
- Reaction monitoring : Use chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess during synthesis.
- Temperature control : Low temperatures during cyclization steps reduce racemization risks.
Methodological Insight : Compare computational reaction path searches (e.g., quantum chemical calculations ) with experimental outcomes to refine conditions like solvent polarity and catalyst choice.
Q. How can researchers resolve discrepancies between computational predictions and experimental yields in the synthesis of this compound?
Advanced Research Question
Discrepancies often arise from incomplete modeling of solvent effects or transition states. Steps to address this:
- Multi-scale modeling : Combine density functional theory (DFT) for reaction mechanisms with molecular dynamics for solvent interactions .
- Experimental validation : Use Design of Experiments (DoE) to systematically vary parameters (e.g., pH, temperature) and identify unmodeled variables .
- Data reconciliation : Apply Bayesian statistical analysis to weigh computational vs. experimental uncertainties .
Q. What analytical techniques are most effective for characterizing the stereochemical configuration and purity of this compound?
Basic Research Question
- X-ray crystallography : Definitive confirmation of absolute configuration, though limited by crystal growth challenges.
- NMR spectroscopy : Use 1H-1H NOESY to verify cis stereochemistry via spatial proximity of protons on the cyclohexyl ring .
- Chiral chromatography : Compare retention times with enantiopure standards (e.g., cis-3-amino-1-methylcyclobutan-1-ol hydrochloride ).
Advanced Tip : Pair with high-resolution mass spectrometry (HRMS) to detect trace stereoisomers (<0.1% impurity) .
Q. What strategies are recommended for stabilizing this compound under varying pH and temperature conditions?
Advanced Research Question
- pH stability assays : Perform kinetic studies in buffered solutions (e.g., PBS ) to identify degradation pathways (e.g., hydrolysis of the ester group).
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >150°C) and recommend storage at -20°C under inert atmosphere .
- Lyophilization : For long-term storage, lyophilize the hydrochloride salt to prevent hydrate formation .
Q. How can researchers address conflicting toxicity data or gaps in safety profiles for this compound?
Basic Research Question
- Ames test : Screen for mutagenicity using bacterial reverse mutation assays, referencing protocols from agencies like EFSA or ATSDR .
- In vitro cytotoxicity : Use human cell lines (e.g., HEK293) to establish IC50 values, comparing with structurally similar amines (e.g., trans-2-aminocyclohexanol hydrochloride ).
- Acute toxicity estimation : Apply read-across methods using data from analogs (e.g., rac-cis-3-Dechloro Sertraline Hydrochloride ) if direct data is absent .
Q. What computational tools are suitable for predicting the reactivity and regioselectivity of this compound in novel reactions?
Advanced Research Question
- Reaction path search software : Tools like GRRM or SCINE facilitate exploration of transition states and intermediates .
- Machine learning (ML) : Train models on existing cyclohexyl acetate derivatives to predict regioselectivity in nucleophilic substitutions.
- Docking studies : For biological applications, simulate interactions with enzyme active sites (e.g., MMP3 ) to guide functionalization.
Q. How can enantiomeric resolution be achieved for the rac mixture of this compound?
Advanced Research Question
- Chiral stationary phases (CSPs) : Use cellulose-based CSPs in HPLC, optimized for secondary amine resolution .
- Kinetic resolution : Employ enantioselective enzymes (e.g., lipases) to hydrolyze the ester group preferentially in one enantiomer .
- Diastereomeric salt formation : Co-crystallize with chiral acids (e.g., tartaric acid) and monitor via differential scanning calorimetry (DSC) .
Q. What experimental controls are essential when studying the biological activity of this compound to ensure reproducibility?
Basic Research Question
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-7-3-2-4-8(10)5-7;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 |
InChI Key |
BMQLEIPIDXBXCX-WLYNEOFISA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CCC[C@@H](C1)N.Cl |
Canonical SMILES |
COC(=O)CC1CCCC(C1)N.Cl |
Origin of Product |
United States |
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